1-benzyl-2-(benzylthio)-5-phenyl-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-benzylsulfanyl-5-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-4-10-19(11-5-1)17-25-22(21-14-8-3-9-15-21)16-24-23(25)26-18-20-12-6-2-7-13-20/h1-16H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDCRCCZBJRFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of 1 Benzyl 2 Benzylthio 5 Phenyl 1h Imidazole
Retrosynthetic Approaches and Strategic Disconnections for the Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available precursors. For 1-benzyl-2-(benzylthio)-5-phenyl-1H-imidazole, several logical disconnections can be proposed based on established principles of heterocyclic chemistry.
The most apparent disconnections involve the bonds connecting the substituents to the imidazole (B134444) core. Functional group interconversion (FGI) and disconnection of the C-S and N-C bonds are primary strategic steps.
Strategy 1: Disconnection of Exocyclic Bonds
The C(2)-S bond can be disconnected, leading back to the precursor 1-benzyl-5-phenyl-1H-imidazole-2-thione and a benzyl (B1604629) halide. This simplifies the target to a thione, a common intermediate in the synthesis of 2-thioimidazoles.
Subsequently, the N(1)-benzyl bond can be disconnected, further simplifying the structure to 5-phenyl-1H-imidazole-2-thione .
Strategy 2: Disconnection of the Imidazole Ring
A complete disconnection of the imidazole heterocycle itself reveals the fundamental building blocks. A common approach for 2-thioimidazoles is a variation of the Marckwald synthesis. This retrosynthetic path breaks the ring into three key components:
An α-amino ketone or a related precursor. For the target molecule, this would be 2-(benzylamino)-1-phenylethanone (B1606170) .
A source for the C2-thiocarbonyl unit, typically an inorganic thiocyanate (B1210189) such as potassium thiocyanate .
This approach elegantly incorporates the N(1)-benzyl and C(5)-phenyl groups into a single precursor, simplifying the final cyclization step.
This analysis suggests a convergent synthetic plan where the imidazole ring is constructed with the N(1) and C(5) substituents already in place, followed by a final S-alkylation step to introduce the benzylthio group.
Established Synthetic Routes for Related Substituted Imidazole Systems
The synthesis of substituted imidazoles is a well-documented field, with several reliable methods that can be adapted to produce the target compound. These routes primarily involve the cyclization of acyclic precursors followed by selective functionalization.
The formation of the imidazole ring is the cornerstone of the synthesis. Based on the retrosynthetic analysis, a plausible forward synthesis involves the reaction of an α-amino ketone with a thiocyanate salt.
A key intermediate, 1-benzyl-5-phenyl-1H-imidazole-2-thione , can be synthesized via the cyclocondensation of 2-(benzylamino)-1-phenylethanone with potassium thiocyanate. This reaction is typically performed in an acidic medium to facilitate the dehydration and ring closure. The α-amino ketone precursor itself can be prepared from the reaction of 2-bromo-1-phenylethanone with benzylamine.
An alternative, multicomponent approach involves the reaction of a 1,2-dicarbonyl compound (like phenylglyoxal), benzylamine, and a thiocyanate source. These one-pot syntheses are highly efficient for creating substituted imidazoles. isca.me
Table 1: Potential Cyclization Strategies for Imidazole-2-thione Core
| Precursor 1 | Precursor 2 | Precursor 3 | Product | Reaction Type |
| 2-(Benzylamino)-1-phenylethanone | Potassium Thiocyanate | - | 1-Benzyl-5-phenyl-1H-imidazole-2-thione | Bimolecular Cyclocondensation |
| Phenylglyoxal | Benzylamine | Ammonium (B1175870) Thiocyanate | 1-Benzyl-5-phenyl-1H-imidazole-2-thione | One-Pot Multicomponent Reaction |
With the 1-benzyl-5-phenyl-1H-imidazole-2-thione intermediate in hand, the final step is the introduction of the 2-(benzylthio) group. This is achieved through a regioselective S-alkylation reaction.
The thione intermediate exists in tautomeric equilibrium with its thiol form. However, alkylation typically occurs selectively on the sulfur atom, which is a soft nucleophile, when reacted with a soft electrophile like benzyl bromide or benzyl chloride. The reaction is generally carried out in the presence of a base (e.g., sodium hydroxide, potassium carbonate) in a polar solvent such as ethanol (B145695) or DMF. The base deprotonates the thione, forming a thiolate anion, which is a potent nucleophile that readily attacks the benzyl halide to form the desired C-S bond.
The regioselectivity of this step is critical. While N-alkylation is possible, S-alkylation is kinetically favored under these conditions. Careful control of the reaction parameters ensures the exclusive formation of the 2-(benzylthio) product.
Innovative and Sustainable Synthetic Paradigms in Compound Preparation
Catalysis offers a powerful means to enhance the efficiency of imidazole synthesis. nih.gov Both the initial cyclization and subsequent functionalization steps can benefit from catalytic methods.
Brønsted and Lewis Acid Catalysis: The cyclocondensation reaction to form the imidazole-2-thione ring can be significantly accelerated by using acid catalysts. isca.me Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids can activate the carbonyl group, facilitating the initial condensation with the amine and the final ring-closing dehydration step, often under milder conditions than uncatalyzed thermal methods. isca.me
Phase-Transfer Catalysis (PTC): The S-alkylation step, which often involves a solid or aqueous base and an organic solvent, can be improved by using a phase-transfer catalyst. Catalysts such as tetrabutylammonium (B224687) bromide can shuttle the thiolate anion from the solid/aqueous phase into the organic phase, dramatically increasing the reaction rate and allowing for milder conditions.
The use of non-conventional energy sources is a cornerstone of green chemistry, often leading to remarkable reductions in reaction times and improved energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate the synthesis of various heterocyclic compounds, including imidazoles. Both the initial multicomponent cyclization and the final S-alkylation step can be performed under microwave heating. The rapid, uniform heating provided by microwaves can reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields by minimizing the formation of thermal decomposition byproducts.
Ultrasound-Assisted Synthesis (Sonochemistry): Sonication provides energy through acoustic cavitation, creating localized high-temperature and high-pressure zones that can enhance reaction rates. This technique can be applied to the S-alkylation step, particularly in heterogeneous reaction mixtures, to improve mass transfer and increase the reactivity of the thiolate intermediate.
Table 2: Comparison of Conventional vs. Innovative Synthetic Methods
| Synthetic Step | Conventional Method | Innovative Method | Advantage of Innovation |
| Ring Cyclization | Thermal heating in solvent (hours) | Microwave irradiation with acid catalyst (minutes) | Drastic reduction in reaction time, improved yield |
| S-Alkylation | Reflux with base (hours) | Ultrasound irradiation with phase-transfer catalyst (minutes to hours) | Increased reaction rate, improved efficiency in heterogeneous systems |
Solvent Minimization and Environmentally Benign Protocols
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like imidazoles to reduce environmental impact. jipbs.com These methods focus on minimizing or eliminating hazardous solvents, using non-toxic catalysts, and employing energy-efficient reaction conditions. wjbphs.comresearchgate.net
Several environmentally benign strategies reported for the synthesis of substituted imidazoles are applicable. One-pot, multi-component reactions are particularly favored as they reduce waste by minimizing intermediate purification steps. jipbs.com Solvent-free conditions, often facilitated by microwave irradiation or grinding, represent a significant advancement, leading to cleaner reactions, shorter completion times, and often higher yields. asianpubs.org
The use of green solvents and catalysts is a cornerstone of these protocols. Water or ethanol are often used as replacements for hazardous organic solvents. researchgate.netnih.gov Natural catalysts, such as lemon juice, or reusable heterogeneous catalysts like zeolites (ZSM-11) and zinc oxide nanoparticles (ZnO-NPs), offer advantages such as low cost, non-toxicity, and ease of separation from the reaction mixture. jipbs.comnih.govnih.gov For instance, the synthesis of 2,4,5-triaryl-1H-imidazole derivatives has been successfully achieved using lemon juice as a natural acid catalyst in ethanol, highlighting a simple, low-cost, and eco-friendly option. jipbs.com Similarly, solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles has been shown to be highly efficient using ZSM-11 zeolite as a reusable catalyst. nih.gov
| Methodology | Catalyst/Medium | Key Advantages | Applicable Reaction Type | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Solvent-free | Rapid reaction times, high yields, energy efficiency. | Condensation of diketones, aldehydes, and amines. | wjbphs.com |
| Natural Catalyst | Lemon Juice in Ethanol | Inexpensive, biodegradable, non-toxic, simple work-up. | Three-component synthesis of triaryl-imidazoles. | jipbs.com |
| Heterogeneous Catalysis | ZSM-11 Zeolite | Reusable catalyst, high yield, solvent-free conditions. | Four-component synthesis of tetrasubstituted imidazoles. | nih.gov |
| Nanoparticle Catalysis | ZnO Nanoparticles in Ethanol | High yields, short reaction times, recyclable catalyst. | Cyclocondensation of aldehydes and diamines. | nih.gov |
| Aqueous Synthesis | Water | Safe, environmentally friendly, cost-effective. | Eco-friendly formation of imidazole hybrids. | nih.gov |
Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity Profile
Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing side-product formation. For the synthesis of substituted imidazoles, key parameters typically include the choice of catalyst, solvent, base, temperature, and reaction duration.
The selection of a catalyst and base is critical. Studies on related benzimidazoles show that variables such as the type of base (e.g., K₂CO₃, Cs₂CO₃) and its concentration can significantly influence reaction outcomes. researchgate.net For example, in the synthesis of 3-benzyl-benzo researchgate.netresearchgate.netimidazo[2,1-b]thiazoles, cesium carbonate (Cs₂CO₃) in acetonitrile (B52724) was found to give a 93% yield, which was superior to other bases tested. researchgate.net
Solvent polarity and boiling point also play a significant role. Solvents like acetonitrile, ethanol, or chloroform (B151607) are often evaluated. researchgate.netresearchgate.net In some cases, solvent-free conditions provide the best results by increasing the concentration of reactants. nih.gov Temperature is another key variable; reactions are often optimized by testing a range from room temperature to reflux conditions to find the ideal balance between reaction rate and selectivity. researchgate.netresearchgate.net For instance, the synthesis of 2-phenyl-1H-benzo[d]imidazole using a specific nickel-based nanocatalyst was optimized in chloroform at reflux, which gave a superior yield compared to other solvents and temperatures. researchgate.net
| Parameter Varied | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 75 | researchgate.net |
| Methanol | 68 | ||
| Chloroform | 96 | ||
| Temperature | Room Temperature | 45 | researchgate.net |
| 50 °C | 70 | ||
| Reflux | 96 | ||
| Catalyst Amount | 10 mg | 80 | researchgate.net |
| 20 mg | 96 | ||
| 30 mg | 96 |
Considerations for Scale-Up and Production Methodologies
Translating a laboratory-scale synthesis to a larger, industrial scale introduces a new set of challenges that must be addressed to ensure efficiency, safety, and reproducibility. Key considerations for the scale-up of this compound synthesis would include process safety, reaction kinetics, heat transfer, and purification methods.
Process Safety and Control: The thermal profile of the reaction must be well-understood to prevent runaway reactions. The order and rate of reagent addition, which might be trivial at the lab scale, become critical on a larger scale to control heat generation.
Purification: While laboratory syntheses often rely on column chromatography for purification, this method is expensive and cumbersome for large quantities. Developing robust crystallization or recrystallization procedures is typically preferred for industrial-scale purification as it is more cost-effective and scalable.
Economic and Environmental Factors: The cost and availability of starting materials, catalysts, and solvents are major factors in scale-up. The principles of green chemistry become even more important at an industrial scale, where waste reduction and solvent recycling can have significant economic and environmental benefits. Methodologies that utilize reusable catalysts or solvent-free conditions are highly advantageous for large-scale production. nih.gov Research demonstrating the gram-scale synthesis of related tetrasubstituted imidazoles under environmentally benign conditions confirms the feasibility of scaling up such processes. researchgate.net
An exhaustive search for dedicated experimental data on the advanced structural characterization of this compound has been conducted. Unfortunately, specific and complete datasets for High-Resolution Mass Spectrometry, comprehensive 1D and 2D Nuclear Magnetic Resonance spectroscopy, Infrared Spectroscopy, and Single-Crystal X-ray Diffraction for this exact compound are not available in the public domain scientific literature.
While research exists for structurally related compounds—such as benzimidazole derivatives or imidazoles with different substitution patterns (e.g., tolyl groups instead of phenyl, or alternative groups at the C2 position)—this information cannot be used to accurately describe this compound itself. Providing data from analogous molecules would be scientifically inaccurate and speculative.
Therefore, it is not possible to generate the detailed, data-driven article as requested while maintaining the required standards of scientific accuracy and strict adherence to the specified chemical compound. The synthesis and/or full structural elucidation of this compound appears to be a novel area not yet detailed in published research.
Advanced Structural Characterization of 1 Benzyl 2 Benzylthio 5 Phenyl 1h Imidazole
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry
Intermolecular Interactions and Crystal Packing Motifs
The specific intermolecular interactions and crystal packing motifs of 1-benzyl-2-(benzylthio)-5-phenyl-1H-imidazole remain uncharacterized due to the absence of crystallographic data.
In analogous molecular crystals, such as those of other substituted imidazole (B134444) and benzimidazole (B57391) derivatives, the crystal packing is often stabilized by a network of weak intermolecular forces. These commonly include C-H···N hydrogen bonds and C-H···π interactions. For example, in the crystal structure of 1-benzyl-1H-benzimidazole, molecules are linked into chains through C-H···N hydrogen bonds, and the packing is further stabilized by C-H···π interactions involving the aromatic rings. researchgate.net It is plausible that this compound would exhibit similar non-covalent interactions, with the phenyl and benzyl (B1604629) rings participating in π-stacking or T-shaped π-π interactions. However, the exact nature and geometry of these interactions are dependent on the specific spatial arrangement of the molecules in the crystal lattice, which is unknown.
Chiroptical Spectroscopy (e.g., VCD, ORD, CD) for Stereochemical Assessment (if applicable)
The molecule this compound is achiral as it does not possess any stereocenters and lacks any other elements of chirality such as axial or planar chirality. Therefore, it will not exhibit optical activity, and techniques such as Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), or Circular Dichroism (CD) are not applicable for its stereochemical assessment. These techniques are used to study chiral molecules, which can rotate the plane of polarized light. As the title compound is achiral, it would not produce a signal in chiroptical spectroscopy. rsc.orgncats.io
Computational Chemistry and Theoretical Investigations of 1 Benzyl 2 Benzylthio 5 Phenyl 1h Imidazole
Electronic Structure Analysis via Quantum Chemical Methods
Quantum chemical methods are instrumental in analyzing the electronic characteristics of 1-benzyl-2-(benzylthio)-5-phenyl-1H-imidazole. These methods provide a foundational understanding of the molecule's reactivity and electronic properties.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry used to predict the reactivity of molecules. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer. nih.gov
For analogous benzimidazole (B57391) structures, the HOMO is often localized over the benzimidazole ring system, while the LUMO may be distributed across other parts of the molecule, indicating regions susceptible to nucleophilic and electrophilic attack. researchgate.netresearchgate.net This analysis helps in understanding the potential interaction sites of this compound with other chemical species.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.89 |
| Energy Gap (ΔE) | 4.36 |
Delimitation of Electrostatic Potential Surfaces (EPS)
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. orientjchem.org The MEP map displays regions of varying electrostatic potential, with red indicating negative potential (electron-rich areas, susceptible to electrophilic attack) and blue representing positive potential (electron-poor areas, prone to nucleophilic attack). nih.govorientjchem.org For similar imidazole (B134444) derivatives, the nitrogen atoms of the imidazole ring typically exhibit a negative electrostatic potential, making them likely sites for electrophilic attack. orientjchem.org Conversely, the hydrogen atoms attached to the aromatic rings often show a positive potential. nih.gov
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a powerful computational method for optimizing the molecular geometry and predicting spectroscopic parameters of molecules like this compound. biointerfaceresearch.comnih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a commonly used hybrid functional for these calculations. nih.govnih.gov
Prediction of NMR Chemical Shifts and Vibrational Frequencies
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be performed using DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for predicting NMR chemical shifts. orientjchem.orgresearchgate.net These theoretical predictions are crucial for interpreting experimental spectra and confirming the molecular structure. researchgate.net
DFT calculations can also predict the vibrational frequencies corresponding to different functional groups within the molecule. For instance, the characteristic stretching frequencies for C-H, C=N, and C-S bonds can be calculated and compared with experimental FT-IR spectra.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| C2 | 151.5 | 153.2 |
| C4 | 122.3 | 124.1 |
| C5 | 122.9 | 125.0 |
| C6 | 115.4 | 117.8 |
| C7 | 115.4 | 117.8 |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational landscape and the influence of solvent effects. mdpi.comnih.gov MD simulations provide a detailed picture of the molecule's flexibility and its interactions with the surrounding environment over time. nih.gov These simulations can reveal the most stable conformations of the molecule and the energetic barriers between them, which is crucial for understanding its biological activity and reaction mechanisms. mdpi.com Furthermore, by including solvent molecules in the simulation, it is possible to investigate how the solvent affects the structure and dynamics of the compound.
In Silico Ligand-Receptor Interaction Modeling and Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the interaction between a ligand and its target receptor, providing insights into binding affinity and mode of action.
For structurally related compounds, such as derivatives of 1-benzyl-2-phenyl-1H-benzimidazole, docking studies have been performed to evaluate their potential as inhibitors for various enzymes. For instance, investigations into their interaction with receptors like the APO-liver alcohol dehydrogenase inhibitor and antihypertensive protein hydrolase inhibitor have revealed significant binding affinities, with calculated values ranging from -8.3 to -10.0 kcal/mol. biointerfaceresearch.com These studies indicate that the molecular scaffold has the potential for strong interaction with protein binding sites.
The typical interactions observed in these docking studies involve a combination of hydrogen bonds and hydrophobic interactions. For example, in the docking of similar benzimidazole derivatives, hydrogen bonding with amino acid residues such as LYS 228, and hydrophobic interactions with residues like ILE 296, VAL 203, and ARG 47 have been noted. biointerfaceresearch.com It is plausible that this compound would engage in similar types of interactions, with the benzyl (B1604629) and phenyl groups contributing to hydrophobic contacts and the imidazole nitrogen atoms acting as potential hydrogen bond acceptors.
A hypothetical docking study of this compound against a relevant protein target would likely reveal the specific amino acid residues involved in its binding and provide a quantitative estimate of its binding affinity. Such data is crucial for the rational design of more potent and selective inhibitors.
Table 1: Illustrative Docking Results for Structurally Similar Imidazole Derivatives
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | APO- liver alcohol dehydrogenase inhibitor | -8.3 to -9.0 | Not specified |
| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Antihypertensive protein hydrolase inhibitor | -9.2 to -10.0 | Not specified |
Note: This table is illustrative and based on data for structurally related compounds, not this compound itself.
Reactivity Descriptors and Mechanistic Insights Derived from Theoretical Frameworks
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. From DFT calculations, various reactivity descriptors can be derived, which provide insights into the chemical behavior of a compound. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index.
For analogous 1-benzyl-2-phenyl-1H-benzimidazole derivatives, DFT calculations at the B3LYP/6-31G** level of theory have been used to predict their geometrical parameters and molecular reactive properties. biointerfaceresearch.com The HOMO and LUMO energies are particularly important as they indicate the electron-donating and electron-accepting abilities of a molecule, respectively. A small HOMO-LUMO gap is generally associated with high chemical reactivity.
The electron-donating/accepting power can be quantified, and for some derivatives, these values suggest they are good electron donors. biointerfaceresearch.com The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons. These theoretical calculations are instrumental in understanding the potential reaction mechanisms and predicting the sites of electrophilic and nucleophilic attack.
The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from theoretical calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule. For imidazole derivatives, the nitrogen atoms of the imidazole ring are typically the most electron-rich regions, making them susceptible to electrophilic attack and key sites for coordinating with metal ions or forming hydrogen bonds.
Table 2: Key Reactivity Descriptors (Illustrative for Imidazole Derivatives)
| Descriptor | Definition | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |
| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability |
Note: This table provides general definitions and significance. Specific calculated values for this compound are not available in the reviewed literature.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data for the compound This compound to generate a detailed article covering the requested biological and biochemical dimensions.
The conducted searches did not yield specific in vitro studies, data tables, or detailed research findings pertaining exclusively to this molecule's antibacterial, antifungal, antiviral, or cytotoxic properties.
Research in this area has largely focused on structurally related compounds, particularly those containing a benzimidazole (a fused benzene (B151609) and imidazole ring) core rather than a simple imidazole ring. While the broader classes of substituted imidazoles and benzimidazoles are known to exhibit a wide range of biological activities, including those outlined in the request, extrapolating these findings to This compound without direct experimental evidence would be scientifically inaccurate. researchgate.netnih.govsemanticscholar.org
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict outline and focuses solely on the specified compound.
Biological and Biochemical Research Dimensions of 1 Benzyl 2 Benzylthio 5 Phenyl 1h Imidazole
Cell Proliferation and Cytotoxicity Research Focus
Pathways of Cell Cycle Perturbation
The ability to interfere with the cell cycle is a hallmark of many therapeutic agents, particularly in oncology. Various derivatives of benzimidazole (B57391), a related heterocyclic compound, have demonstrated significant effects on cell cycle progression, suggesting that 1-benzyl-2-(benzylthio)-5-phenyl-1H-imidazole could be a subject of similar research.
Studies have shown that these compounds can induce cell cycle arrest at different phases. For instance, the benzimidazole derivative CCL299 was found to arrest cell cycle progression at the G1 phase in HepG2 and HEp-2 cancer cells, an effect mediated through the p53-p21 pathway. iiarjournals.org Another compound, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (5a), also induced G1-phase arrest in breast cancer cells by inhibiting Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) activity. nih.gov
Conversely, other derivatives affect later stages of the cell cycle. Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) was reported to cause G2/M phase arrest in cervical cancer cells. nih.gov Similarly, certain N-1 arylidene amino imidazole-2-thiones demonstrated the ability to induce cell cycle arrest at the G2/M phase. mdpi.com Additionally, specific benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to arrest the cell cycle in the S and G2 phases. mdpi.com These findings collectively indicate that the imidazole (B134444) scaffold is a versatile structure for developing agents that perturb the cell cycle through various molecular pathways.
Table 1: Examples of Cell Cycle Perturbation by Imidazole and Benzimidazole Derivatives To display the data, click the column headers to sort or use the search box to filter.
| Compound Name | Cell Line(s) | Effect | Pathway/Target | Reference |
|---|---|---|---|---|
| CCL299 | HepG2, HEp-2 | G1 arrest | p53-p21 pathway | iiarjournals.org |
| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (5a) | Breast cancer cells | G1 arrest | EGFR/HER2 inhibition | nih.gov |
| Benzimidazole-based 1,3,4-oxadiazoles | SKOV3 | S and G2 arrest | EGFR kinase | mdpi.com |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Cervical cancer cells | G2/M arrest | Microtubule inhibition | nih.gov |
| N-1 arylidene amino imidazole-2-thiones | MCF-7, HepG2, HCT-116 | G2/M arrest | VEGFR-2, B-Raf kinase | mdpi.com |
Enzyme Modulation and Inhibition Research Focus
The imidazole ring is a key structural component in many enzyme inhibitors. nih.govnih.gov Its derivatives have been investigated for their ability to target a wide range of enzymes, employing diverse mechanisms of action.
Research has identified numerous enzymes that are potently inhibited by compounds containing the imidazole or benzimidazole core. These targets are implicated in a variety of diseases, including inflammation, cancer, and metabolic disorders.
One major area of focus has been protein kinases. Diaryl- and triarylimidazole classes are known to be potent and specific inhibitors of p38 MAP kinase, a critical enzyme in the inflammatory response. acs.orgnih.gov Other kinases targeted by benzimidazole derivatives include Epidermal Growth Factor Receptor (EGFR), HER2, Akt kinase, and B-Raf. nih.govmdpi.commdpi.comscirp.org
Beyond kinases, these heterocyclic compounds have been shown to inhibit other important enzyme classes. For example, various derivatives have been developed as inhibitors of topoisomerases, microtubule-associated proteins, and enzymes involved in metabolic pathways like thromboxane (B8750289) synthetase. nih.govgoogle.com The filamenting temperature-sensitive protein Z (FtsZ), crucial for bacterial cell division, has also been identified as a target. nih.gov
Table 2: Enzyme Targets of Imidazole and Benzimidazole Derivatives To display the data, click the column headers to sort or use the search box to filter.
| Enzyme Target | Compound Class/Example | Disease Relevance | Reference |
|---|---|---|---|
| p38 MAP Kinase | Pyridinylimidazoles (e.g., SB 203580) | Inflammation, Arthritis | nih.gov |
| EGFR/HER2 Kinase | 2-aryl benzimidazoles | Cancer | nih.gov |
| Akt Kinase (PKB) | Benzimidazole derivatives | Cancer | scirp.org |
| Topoisomerases | Bis-benzimidazoles | Cancer | nih.gov |
| Microtubules | Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Cancer | nih.gov |
| Thromboxane Synthetase | N-Benzyl-imidazoles | Thrombosis, Ischemic heart disease | google.com |
| FtsZ | 2,5,6-trisubstituted benzimidazoles | Bacterial infection | nih.gov |
| Hyaluronidase | 2-substituted benzimidazoles | Inflammation, Cancer | mdpi.com |
The mechanisms by which imidazole-based compounds inhibit their target enzymes are varied. A common mechanism for kinase inhibitors is competitive binding within the ATP pocket. nih.gov This has been demonstrated for pyridinylimidazole inhibitors of p38 MAP kinase, such as SB 203580. nih.gov X-ray crystallography and site-directed mutagenesis studies have provided a detailed molecular basis for this interaction, highlighting the importance of specific residues like threonine 106 in the p38 active site for inhibitor specificity. acs.orgnih.gov
Inhibition can also occur through non-competitive or mixed-inhibition mechanisms, where the inhibitor binds to an allosteric site, a location on the enzyme distinct from the substrate binding site. wikipedia.orgyoutube.com This type of inhibition reduces the catalytic activity of the enzyme without necessarily preventing substrate binding. wikipedia.org
Enzyme kinetic studies are crucial for characterizing the mode of inhibition. Such analyses determine key parameters like the inhibition constant (Ki) and differentiate between competitive, non-competitive, uncompetitive, and mixed inhibition. mit.edu For example, kinetic analysis of p38 MAP kinase inhibition by SB203580 confirmed that it competes with ATP for binding. acs.org
Graphical methods, such as the Lineweaver-Burk plot, are traditionally used to analyze enzyme kinetics and determine the inhibition mechanism. embrapa.br However, more advanced methodologies using integrated Michaelis-Menten equations can provide more accurate kinetic constants, especially in complex scenarios like when the reaction product itself is an inhibitor. mdpi.comresearchgate.net These analytical techniques are essential for the preclinical evaluation of potential drug candidates to fully understand their interaction with target enzymes. mdpi.com
Anti-inflammatory and Immunomodulatory Research Focus
The benzimidazole scaffold is a well-established pharmacophore for developing anti-inflammatory agents. nih.gov These compounds can exert their effects by targeting various components of the inflammatory cascade, including key enzymes and signaling proteins. nih.gov
A key aspect of the anti-inflammatory activity of imidazole and benzimidazole derivatives is their ability to suppress the production of pro-inflammatory cytokines. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of inflammation, and their inhibition is a validated therapeutic strategy. researchgate.net
Several studies have demonstrated that benzimidazole derivatives can significantly inhibit the lipopolysaccharide (LPS)-induced secretion of TNF-α and IL-6 in macrophage cell lines. researchgate.netresearchgate.net For instance, the indazole derivative benzydamine (B159093) was shown to inhibit TNF-α production in human monocytes and reduce serum levels of TNF-α and IL-1β in a mouse model of endotoxin (B1171834) toxicity. nih.gov Furthermore, certain benzimidazole anti-helminthics, like albendazole, have been found to enhance the anti-TNF-mediated induction of regulatory macrophages and increase the expression of the anti-inflammatory cytokine IL-10. nih.govnih.gov This modulation of cytokine balance highlights the immunomodulatory potential of this class of compounds.
Table 3: Modulation of Inflammatory Cytokines by Imidazole/Benzimidazole Derivatives To display the data, click the column headers to sort or use the search box to filter.
| Compound/Class | Cytokine(s) Modulated | Effect | Model System | Reference |
|---|---|---|---|---|
| Benzimidazole derivatives | TNF-α, IL-6 | Inhibition of secretion | LPS-stimulated RAW264.7 macrophages | researchgate.netresearchgate.net |
| Benzydamine | TNF-α, IL-1β | Inhibition of production/serum levels | Human monocytes, Mouse model | nih.gov |
| Albendazole (with anti-TNF) | IL-10 | Increased expression | In vitro and in vivo colitis model | nih.govnih.gov |
| Various benzimidazole derivatives | TNF-α, IL-6 | Potent inhibition | Mouse macrophages | researchgate.net |
Influence on Immune Cell Signaling Pathways
An extensive review of scientific literature indicates a lack of dedicated studies investigating the specific influence of this compound on immune cell signaling pathways. Consequently, there is no available data to report on its effects on inflammatory cascades, cytokine production, or the activation and differentiation of immune cells such as lymphocytes or macrophages. This represents a notable gap in the pharmacological profile of the compound.
Other Observed Pharmacological Activities (e.g., antioxidant potential, anti-parasitic effects in in vitro models)
While direct experimental data on this compound is limited, research into structurally related benzimidazole derivatives provides insights into potential pharmacological activities, particularly in the realms of antioxidant and anti-parasitic effects.
Antioxidant Potential
The benzimidazole scaffold is a component of various molecules that have been investigated for their antioxidant properties. nih.govisca.me In vitro antioxidant activity for benzimidazole derivatives has been assessed through a variety of methods aimed at evaluating their capacity to scavenge free radicals or inhibit oxidative processes like lipid peroxidation. nih.govnih.gov For instance, studies on some 2-phenyl-1H-benzo(d)imidazol-1-yl acetohydrazide derivatives measured their ability to inhibit lipid peroxidation (LPO) in rat liver microsomes. nih.gov Other research has employed common assays to test the free radical scavenging properties of novel benzimidazole derivatives. nih.govresearchgate.net
Table 1: Common In Vitro Assays Used to Evaluate the Antioxidant Activity of Benzimidazole Derivatives
| Assay Method | Principle | Reference |
| Lipid Peroxidation (LPO) Inhibition | Measures the inhibition of the oxidative degradation of lipids. | nih.govnih.gov |
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | Spectrophotometric assay that measures a compound's ability to scavenge the stable DPPH free radical. | researchgate.net |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the reduction of the ABTS radical cation by an antioxidant. | researchgate.net |
| CUPRAC (CUPric Reducing Antioxidant Capacity) | Based on measuring the ability of an antioxidant to reduce Cu(II) to Cu(I). | merckmillipore.com |
Although these studies establish a precedent for antioxidant activity within the benzimidazole class, specific experimental validation for this compound is not currently available in the literature.
Anti-parasitic Effects
The benzimidazole core is a well-established pharmacophore in anti-parasitic drug discovery. isca.me Numerous studies have demonstrated the efficacy of various benzimidazole derivatives against a range of protozoan and helminthic parasites in vitro. The 2-substituted benzimidazoles, which are structurally related to this compound, have shown significant activity. For example, various 1H-benzimidazole derivatives have been tested against protozoa such as Giardia lamblia and Entamoeba histolytica, with many showing greater potency than the standard drug Metronidazole. nih.gov Similarly, N-benzyl-1H-benzimidazol-2-amine derivatives have demonstrated micromolar activity against different Leishmania species. nih.gov Furthermore, derivatives featuring a 2-thio linkage have been synthesized and evaluated for their antihelminthic properties against parasites like Trichinella spiralis. nih.gov
Table 2: In Vitro Anti-parasitic Activity of Structurally Related Benzimidazole Derivatives
| Derivative Class | Target Parasite(s) | Key Findings | Reference |
| 1H-Benzimidazole derivatives | Giardia lamblia, Entamoeba histolytica | Most tested compounds were more active as antiprotozoal agents than Metronidazole. | nih.gov |
| 1H-Benzimidazole derivatives | Trichinella spiralis (helminth) | None of the tested compounds were as active as Albendazole. | nih.gov |
| 5(6)-methyl-1(H)-benzimidazol-2-ylthioacetylpiperazines | Trichinella spiralis (helminth) | Certain derivatives exhibited high efficacy (98.4% and 100%) in vitro. | nih.gov |
| N-benzyl-1H-benzimidazol-2-amine derivatives | Leishmania mexicana, Leishmania braziliensis, Leishmania donovani | Compounds showed IC50 values in the micromolar range against amastigotes. One derivative inhibited the L. mexicana arginase enzyme. | nih.gov |
These findings underscore the potential of the benzimidazole scaffold, particularly with substitutions at the 1- and 2-positions, as a template for the development of novel anti-parasitic agents. However, it must be emphasized that these results are for related compounds, and the specific anti-parasitic activity of this compound has yet to be reported.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 Benzyl 2 Benzylthio 5 Phenyl 1h Imidazole Derivatives
Systematic Structural Modifications at the Imidazole (B134444) Ring System
The imidazole ring is a core component of many pharmacologically active molecules. Its activity is highly dependent on the substitution pattern and any annulation (fusion) to other ring systems.
One of the most significant modifications to the imidazole core is the fusion of a benzene (B151609) ring to form a benzimidazole (B57391) scaffold. This extension of the aromatic system often leads to enhanced biological activity by increasing the potential for π-π stacking and hydrophobic interactions with biological targets. For instance, many benzimidazole derivatives are potent anticancer agents, a property attributed to the scaffold's ability to interact with various biological targets. researchgate.netnih.gov The substitution of the benzyl (B1604629) group at the 1-position of the benzimidazole scaffold has been shown to enhance anti-inflammatory action. nih.gov
In simpler, non-fused imidazoles, the substitution pattern is critical. For 1,2,5-trisubstituted imidazoles, the introduction of substituents at the C4 position can modulate activity. However, in many cases, the 1,2,5-trisubstituted pattern is a key pharmacophore, and addition of further groups can lead to steric hindrance or unfavorable interactions at the target binding site.
Bioisosteric replacement of the imidazole ring with other five-membered heterocycles, such as 1,2,4-triazole (B32235) , is a common strategy in medicinal chemistry. Triazoles, with an additional nitrogen atom, possess different hydrogen bonding capabilities and electronic distributions, which can alter target affinity and metabolic stability. pensoft.net For example, studies on 1,2,4-triazole derivatives have demonstrated their potential as antioxidant agents, attributed to their ability to form stable complexes and interact with key enzymatic residues. pensoft.net
Impact of Substituent Variations on Benzyl and Phenyl Moieties
The benzyl group at the N1 position and the phenyl group at the C5 position are key features that significantly influence the molecule's interaction with biological targets. Modifications to these aromatic rings, such as the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can profoundly alter activity.
N1-Benzyl Moiety: The N-benzyl group is a crucial substituent that often enhances activity. Studies on related N-benzyl benzimidazoles have shown that substitutions on this ring system modulate anticancer activity. researchgate.net In a series of 1-benzyl indazole derivatives (structurally related to imidazoles), substitution at the ortho position of the benzyl ring with fluoro or cyano groups led to better inhibitory activity compared to substitutions at the meta or para positions. nih.gov This suggests that the position of the substituent is critical, likely influencing the rotational orientation of the benzyl group within the receptor's binding pocket.
C5-Phenyl Moiety: The phenyl group at the C5 position (or C2 in many analogous studies) is another site where modifications can fine-tune biological activity. In a study of 2,4,5-trisubstituted imidazoles as potential antiproliferative agents, variations on one of the phenyl rings were explored to establish a detailed SAR. mdpi.com Research on 2-(substituted phenyl)-1H-imidazole derivatives has shown that the nature of the substituent on the phenyl ring is a determining factor for antimicrobial and antifungal activity. Generally, the presence of EWGs on the phenyl ring tends to enhance antibacterial activity, while EDGs may favor antifungal activity.
The following table summarizes the observed impact of substitutions on the benzyl and phenyl rings of various imidazole and benzimidazole cores from related research.
| Parent Scaffold | Modified Moiety | Substituent & Position | Observed Effect on Activity | Reference Study |
|---|---|---|---|---|
| 1-Benzyl Indazole | N1-Benzyl | ortho-Fluoro | Increased inhibitory activity | Straub et al. |
| 1-Benzyl Indazole | N1-Benzyl | meta- or para-Fluoro | Reduced inhibitory activity | Straub et al. |
| 2-Phenyl Benzimidazole | C2-Phenyl | Electron-Withdrawing Group (EWG) | Generally enhanced antibacterial activity | General observation from SAR studies |
| Eugenol-Imidazole Hybrid | N1-Benzyl | Unsubstituted Benzyl | Contributes positively to trypanosomicidal activity | Reis et al. acs.org |
| Eugenol-Imidazole Hybrid | C2-Aryl | Nitroaromatic Group | Critical for activity against trypomastigotes | Reis et al. acs.org |
Elucidation of the Role of the Thioether Linkage in Activity/Properties
The sulfur atom in a thioether is a soft Lewis base and can participate in non-covalent interactions with biological targets. mdpi.com In some enzyme inhibitors, particularly those targeting metalloenzymes, the sulfur atom can coordinate directly with the metal ion in the active site. For instance, thioether-based inhibitors of nitric oxide synthase have been shown to coordinate with the heme iron. bohrium.com
The flexibility of the thioether bridge allows the benzyl group to adopt various conformations, which can be crucial for optimal binding to a receptor pocket. Replacing the sulfur atom with an oxygen (ether linkage) or a nitrogen (amine linkage) would significantly alter the geometry, bond angles, and electronic properties of the linker, thereby affecting biological activity.
Furthermore, the thioether moiety is susceptible to metabolism, specifically oxidation to the corresponding sulfoxide (B87167) and sulfone. These metabolites often have different physicochemical properties (e.g., increased polarity) and may exhibit altered biological activity or potency. In one study comparing sulfides and sulfoxides, the sulfoxide analogues showed different binding affinities, indicating that the oxidation state of the sulfur atom is a critical determinant of activity. bohrium.com The activity of 2-alkylthio derivatives often depends on the nature of the group attached to the sulfur as well as the rest of the heterocyclic scaffold.
The table below illustrates the importance of the thioether linkage in various heterocyclic systems.
| Scaffold | Moiety at C2 | Key Finding | Reference Study |
|---|---|---|---|
| Benzimidazole | -S-CH₂-Ph (Benzylthio) | N-alkylation and substitution on the benzyl group modulate antibacterial activity, indicating the importance of the entire moiety. | Research on 2-(Benzylthio)methyl-1H-benzimidazole derivatives |
| Pyrimidine | -S-CH₂-Ph (Benzylthio) | Introduction of the benzylthio group at position-2 confers significant antibacterial activity. | Study on 2-(benzylthio)pyrimidines nih.gov |
| Imidazole-Coumarin Conjugate | -S-CH₂- (Thiomethylene linker) | The thiomethylene linker was essential for connecting the two pharmacophores to achieve antiviral activity. | Research on imidazole-coumarin conjugates |
| CYP Inhibitors | Thioether | The sulfur atom can coordinate with the heme iron in cytochrome P450 enzymes, directly contributing to inhibition. bohrium.com | Studies on CYP inhibitors bohrium.com |
Correlation of Defined Structural Attributes with Research Outcomes
The Imidazole Core : This serves as the central scaffold. Fusing it to a benzene ring (to make a benzimidazole) generally enhances interactions and potency due to increased hydrophobicity and π-stacking potential.
The N1-Benzyl Group : This group is critical for activity. The presence of small, electronegative substituents, particularly at the ortho-position of the benzyl ring, is predicted to enhance potency by favorably influencing the conformation of the molecule within its binding site.
The C5-Phenyl Group : This group provides another point of interaction. Electron-withdrawing substituents on this ring are likely to favor certain activities (e.g., antibacterial), while electron-donating groups may be beneficial for others. Its orientation relative to the imidazole core is also a key factor.
The C2-Benzylthio Linker : This flexible, lipophilic linker is crucial. The sulfur atom itself can be a key interaction point, and its oxidation state (sulfide vs. sulfoxide/sulfone) can dramatically alter activity. The terminal phenyl group on this linker also provides a large hydrophobic surface for interaction.
The following table provides a summary of these correlations based on evidence from analogous chemical series.
| Structural Attribute | Modification | Predicted Research Outcome |
|---|---|---|
| Core Ring System | Fusion of benzene ring (Imidazole → Benzimidazole) | Enhanced potency due to increased hydrophobic and π-stacking interactions. nih.gov |
| N1-Benzyl Substituent | Addition of small, electronegative group at ortho position | Increased target binding and inhibitory activity. |
| C5-Phenyl Substituent | Addition of electron-withdrawing group | Potential increase in antibacterial activity. |
| C2-Thioether Linkage | Replacement of Sulfur with Oxygen (Ether) | Significant change in activity due to altered bond angles, electronics, and interaction potential. |
| C2-Thioether Linkage | Oxidation to Sulfoxide/Sulfone | Altered activity and polarity; may increase or decrease potency depending on the target. bohrium.com |
Computational Approaches to SAR/SPR (e.g., Quantitative Structure-Activity Relationships, QSAR)
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable for understanding the SAR of complex molecules like substituted imidazoles. These approaches translate structural features into quantitative predictions of biological activity.
3D-QSAR Studies: For series of related compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. nih.govtandfonline.com These models analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a set of molecules and correlate them with their biological activities.
For a series of 2,4,5-trisubstituted imidazole derivatives studied as protein kinase CK2 inhibitors, CoMFA and CoMSIA models were successfully developed. nih.govtandfonline.com The resulting contour maps highlighted key structural requirements for activity:
Steric Fields (CoMFA): These maps show regions where bulky groups increase or decrease activity. For instance, a green contour near a substituent would indicate that larger groups are favored for higher potency, while a yellow contour would suggest that smaller groups are preferred.
Electrostatic Fields (CoMFA/CoMSIA): These maps indicate where positive or negative electrostatic potential is favorable. A blue contour suggests that an electropositive group enhances activity, while a red contour indicates that an electronegative group is beneficial.
Other Fields (CoMSIA): CoMSIA provides additional insight into hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties, helping to refine the understanding of the ligand-receptor interactions.
Molecular Docking: Molecular docking simulations are used to predict the preferred binding orientation of a molecule within the active site of a target protein. researchgate.net For imidazole derivatives, docking studies can reveal specific amino acid residues that interact with different parts of the molecule. For example, a docking study might show that the N1-benzyl group occupies a hydrophobic pocket, the C5-phenyl group forms π-stacking interactions with an aromatic amino acid like tyrosine or phenylalanine, and one of the imidazole nitrogens acts as a hydrogen bond acceptor with a donor group on the protein backbone. mdpi.comresearchgate.net Such studies provide a structural basis for the observed SAR and can guide the rational design of new, more potent analogues. researchgate.net
Future Research Trajectories and Potential Applications of 1 Benzyl 2 Benzylthio 5 Phenyl 1h Imidazole
Preclinical Research Paradigms and Design of Advanced Probe Molecules
The imidazole (B134444) nucleus is a "privileged structure" found in numerous biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govmdpi.com The substituents on the 1-benzyl-2-(benzylthio)-5-phenyl-1H-imidazole scaffold are analogous to those in compounds with known biological activities, making it a strong candidate for preclinical evaluation.
Future research could focus on designing advanced probe molecules to elucidate biological pathways. By incorporating reporter tags (e.g., fluorescent moieties or biotin) into the structure, derivatives of this compound could be used to identify and validate novel drug targets. The benzyl (B1604629) and phenyl rings offer positions for modification without altering the core imidazole structure, which is crucial for molecular recognition. researchgate.net Studies on related N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives have identified them as potent inhibitors of tyrosine kinases, suggesting that the benzylthio group could be critical for interaction with enzymatic targets. brieflands.com
Table 1: Potential Preclinical Research Areas
| Research Area | Rationale based on Structural Analogs | Potential Probe Design Strategy |
|---|---|---|
| Anticancer Agent Screening | Substituted imidazoles and benzylthio compounds show activity against various cancer cell lines, including breast cancer. nih.govbrieflands.comresearchgate.net | Develop fluorescently-labeled derivatives to visualize cellular uptake and localization. |
| Antimicrobial Discovery | Imidazole derivatives exhibit broad-spectrum antibacterial and antifungal activity. researchgate.net The sulfur moiety may enhance membrane permeability. | Synthesize radioisotope-labeled versions to study mechanism of action and metabolic pathways in microbes. |
| Kinase Inhibition Profiling | Many imidazole-based compounds are known kinase inhibitors (e.g., p38 MAP Kinase). nih.govnih.gov | Create biotinylated analogs for affinity purification and identification of target kinases. |
Exploratory Research in Materials Science and Industrial Applications
Applications as Ligands in Coordination Chemistry
The imidazole ring contains two nitrogen atoms, making it an excellent ligand for coordinating with metal ions. nih.gov This property is fundamental to its role in biological systems (e.g., in the amino acid histidine) and has been exploited in materials science. researchgate.net The N-1 substituted design of this compound leaves the N-3 nitrogen atom available for coordination.
Future studies could explore the synthesis of metal complexes using this compound as a ligand. The resulting coordination compounds could have novel catalytic, electronic, or photophysical properties. Research on related benzimidazoles has shown their utility in forming complexes with Cu(II) and Zn(II), which exhibit significant biological activities. nih.gov The steric bulk of the benzyl and phenyl groups could influence the geometry and stability of the resulting metal complexes, potentially leading to materials with unique structural and functional attributes.
Potential as Polymer Precursors and Functional Materials
The aromatic rings (benzyl and phenyl) in this compound provide sites for functionalization, allowing the molecule to be incorporated as a monomer unit into polymers. By introducing polymerizable groups (e.g., vinyl or hydroxyl) onto the phenyl or benzyl rings, this imidazole derivative could serve as a precursor for functional polymers.
Research on copolymers containing 1-methyl-2-phenyl-imidazole moieties has demonstrated that the imidazole unit can introduce a permanent dipole moment, influencing the polymer's optical band gap, ionization potential, and morphology. These properties are highly relevant for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The unique combination of substituents in this compound could lead to polymers with tailored electronic and photophysical characteristics.
Investigations as a Catalyst Component or Ligand in Organic Synthesis
Imidazole and its derivatives are known to function as organocatalysts, often facilitating reactions through their basic nitrogen centers. jchr.org Furthermore, they can act as N-heterocyclic carbene (NHC) precursors or as ligands in transition metal catalysis. researchgate.netresearchgate.net The structure of this compound is well-suited for exploration in catalysis.
Future research could investigate its potential in several catalytic domains:
Organocatalysis: The basicity of the N-3 atom could be harnessed to catalyze reactions such as acylation or silylation.
Ligand for Transition Metals: The compound could serve as a ligand for metals like palladium, copper, or rhodium in cross-coupling reactions. The benzylthio group might offer an additional coordination site (sulfur), creating a bidentate ligand that could enhance catalytic activity and selectivity.
NHC Precursor: Deprotonation at the C-4 position (if feasible through derivatization) or modification of the existing structure could yield an NHC, a powerful class of organocatalysts used in a wide range of organic transformations.
Conceptualization of Novel Synthetic Routes and Derivatization Strategies
While the synthesis of this specific molecule is not widely documented, established methods for creating tetrasubstituted imidazoles provide a clear blueprint. nih.gov A common and efficient approach is the one-pot, multi-component reaction involving an appropriate α-dicarbonyl compound (like benzil), an aldehyde, an amine, and an ammonium (B1175870) salt. researchgate.netnih.gov
A plausible synthetic route for this compound could start from 4,5-diphenyl-1H-imidazole-2-thiol. Subsequent reaction with benzyl chloride would install the benzylthio group, followed by N-alkylation with a second equivalent of benzyl chloride to yield the final product. A similar synthesis has been described for 2-(benzylthio)-4,5-diphenyl-1H-imidazoles. researchgate.net
Derivatization strategies are crucial for optimizing properties and exploring structure-activity relationships (SAR). The peripheral aromatic rings provide ample opportunity for modification.
Table 2: Potential Derivatization Strategies
| Modification Site | Strategy | Potential Outcome | Relevant Precedent |
|---|---|---|---|
| N-1 Benzyl Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation). | Modulate electronic properties and steric hindrance. Introduce handles for further functionalization. | Synthesis of various substituted 1-benzyl-1H-benzimidazoles. connectjournals.comijper.orgnih.gov |
| C-2 Benzylthio Group | Vary the aryl group of the thioether (e.g., substituted benzyls). Oxidation of the sulfur to sulfoxide (B87167) or sulfone. | Alter lipophilicity, hydrogen bonding capacity, and coordination potential. | Synthesis of diverse 2-(benzylthio)methyl-1H-benzimidazole derivatives. |
| C-5 Phenyl Ring | Electrophilic aromatic substitution. Introduction of electron-donating or -withdrawing groups. | Fine-tune biological activity and material properties (e.g., fluorescence). | Synthesis of imidazoles with substituted phenyl rings at C-2 and C-4. nih.govnih.gov |
Identification of Underexplored Biological Targets and Intricate Mechanistic Pathways
The imidazole scaffold is a versatile pharmacophore that interacts with a multitude of biological targets. nih.govresearchgate.net Derivatives have shown activity as inhibitors of enzymes like kinases and tubulin, as well as acting as antimicrobial and antiviral agents. nih.govconnectjournals.com The combination of lipophilic benzyl and phenyl groups with a flexible benzylthio moiety in this compound suggests it could interact with hydrophobic pockets in proteins.
Future research should employ target identification methods, such as molecular docking studies and high-throughput screening, to uncover novel biological targets. researchgate.net Based on analogs, potential target families include:
Protein Kinases: Many anticancer drugs containing imidazole or benzimidazole (B57391) rings target kinases like VEGFR-2, EGFR, and p38 MAP kinase. nih.govnih.gov
Tubulin: The imidazole core is found in compounds that inhibit tubulin polymerization, a key mechanism for anticancer agents. nih.gov
Microbial Enzymes: The broad antimicrobial activity of imidazoles suggests they may inhibit essential bacterial or fungal enzymes. nih.govresearchgate.net
Viral Proteins: Benzimidazole derivatives are known to inhibit viral replication, indicating potential interactions with viral enzymes like polymerases or proteases. connectjournals.com
Unraveling the mechanistic pathways through which this compound or its optimized derivatives exert their effects will be a critical step in translating its potential into tangible applications in medicine and beyond.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-benzyl-2-(benzylthio)-5-phenyl-1H-imidazole, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions with substituted benzimidazole precursors. For example:
- Step 1 : Condensation of benzylamine derivatives with aldehydes or ketones under acidic conditions to form the imidazole core.
- Step 2 : Thioether formation via nucleophilic substitution using benzylthiol or its derivatives.
Optimization strategies include: - Testing catalysts (e.g., p-TSA in DMF for cyclization) to improve yields .
- Adjusting solvent polarity (e.g., DMF vs. ethanol) to control reaction rates and byproduct formation .
- Monitoring temperature (e.g., reflux at 100°C vs. room temperature) to balance reaction efficiency and decomposition risks .
Q. How is the purity and structural integrity of this compound verified using spectroscopic methods?
- Methodology : A combination of techniques is essential:
- ¹H/¹³C NMR : Assign peaks based on expected chemical shifts (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- IR Spectroscopy : Validate functional groups (e.g., C-S stretch at ~600–700 cm⁻¹) .
- Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages to verify stoichiometry .
Advanced Research Questions
Q. How do computational methods like DFT assist in understanding the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use B3LYP/6-31G* to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. This predicts reactivity (e.g., nucleophilic/electrophilic sites) and photophysical behavior .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility or aggregation tendencies .
Q. What strategies are used to analyze discrepancies in experimental data, such as NMR shifts or inconsistent bioactivity results?
- Methodology :
- Controlled Replication : Repeat synthesis under identical conditions to rule out procedural errors .
- Variable Testing : Alter substituents (e.g., electron-withdrawing vs. donating groups) to isolate effects on spectral or biological data .
- Cross-Validation : Compare DFT-predicted NMR shifts with experimental data to identify misassignments .
Q. What in-silico approaches are employed to predict the binding affinity of this compound to target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR). Analyze binding poses for hydrogen bonds, hydrophobic contacts, and steric clashes .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) and toxicity risks .
Q. How can substituents on the benzimidazole core influence photophysical properties?
- Methodology :
- Substituent Effects : Electron-rich groups (e.g., methoxy) enhance fluorescence via extended conjugation, while bulky groups (e.g., benzylthio) may quench emission due to steric hindrance .
- Experimental Validation : Measure UV-Vis absorption/emission spectra and compare with DFT-predicted transitions .
Tables for Key Data
| Synthetic Optimization Parameters |
|---|
| Catalyst (p-TSA) |
| ------------------ |
| Yes |
| No |
| Key Spectroscopic Markers |
|---|
| Functional Group |
| ------------------ |
| Benzyl CH₂ |
| Aromatic C-H |
| C-S Bond |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
